Cas no 1269497-48-4 (5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine)

5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine is a specialized organic compound with notable applications in organic synthesis. Its unique structure, characterized by a thiazole ring and a hydrazine group, offers enhanced reactivity and selectivity in chemical transformations. The presence of the trimethyl substituents provides additional stability and stability, making it suitable for various synthetic routes. This compound is highly valued for its ability to facilitate complex reactions while minimizing side reactions, thereby increasing the overall efficiency of chemical syntheses.
5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine structure
1269497-48-4 structure
商品名:5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
CAS番号:1269497-48-4
MF:C7H14N4S
メガワット:186.277859210968
CID:6287809
PubChem ID:53275190

5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
    • AKOS005215434
    • EN300-1852770
    • 1269497-48-4
    • インチ: 1S/C7H14N4S/c1-5-6(4-9-8)12-7(10-5)11(2)3/h9H,4,8H2,1-3H3
    • InChIKey: YUFLVFGYUZVQPS-UHFFFAOYSA-N
    • ほほえんだ: S1C(=NC(C)=C1CNN)N(C)C

計算された属性

  • せいみつぶんしりょう: 186.09391764g/mol
  • どういたいしつりょう: 186.09391764g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 82.4Ų

5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1852770-0.1g
5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
1269497-48-4
0.1g
$1019.0 2023-09-18
Enamine
EN300-1852770-0.5g
5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
1269497-48-4
0.5g
$1111.0 2023-09-18
Enamine
EN300-1852770-2.5g
5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
1269497-48-4
2.5g
$2268.0 2023-09-18
Enamine
EN300-1852770-0.25g
5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
1269497-48-4
0.25g
$1065.0 2023-09-18
Enamine
EN300-1852770-5.0g
5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
1269497-48-4
5g
$3355.0 2023-06-03
Enamine
EN300-1852770-10.0g
5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
1269497-48-4
10g
$4974.0 2023-06-03
Enamine
EN300-1852770-10g
5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
1269497-48-4
10g
$4974.0 2023-09-18
Enamine
EN300-1852770-1g
5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
1269497-48-4
1g
$1157.0 2023-09-18
Enamine
EN300-1852770-0.05g
5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
1269497-48-4
0.05g
$972.0 2023-09-18
Enamine
EN300-1852770-1.0g
5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine
1269497-48-4
1g
$1157.0 2023-06-03

5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine 関連文献

5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amineに関する追加情報

Introduction to 5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine (CAS No. 1269497-48-4)

5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine, identified by its CAS number 1269497-48-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic amine features a thiazole core appended with a hydrazinylmethyl side chain and three methyl groups at the N and C positions, making it a structurally complex and pharmacologically intriguing molecule. The unique arrangement of functional groups in this compound suggests potential biological activities that have garnered attention from researchers exploring novel therapeutic agents.

The thiazole ring is a prominent structural motif in many bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents. Its stability and ability to engage in hydrogen bonding make it a versatile scaffold for drug design. In 5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine, the presence of the hydrazinylmethyl group introduces reactivity that could facilitate further derivatization or interaction with biological targets. The three methyl groups at positions N,N, and C further enhance the compound's lipophilicity and may influence its metabolic pathways.

Recent advancements in computational chemistry have enabled more precise predictions of molecular properties and potential interactions. Studies utilizing molecular docking simulations have shown that compounds with similar structures to 5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine may exhibit binding affinity to enzymes and receptors involved in inflammatory pathways. This aligns with ongoing research into modulating these pathways for therapeutic benefit.

In the realm of medicinal chemistry, the development of novel scaffolds is crucial for overcoming resistance mechanisms associated with existing drugs. The structural features of 5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine make it a promising candidate for further investigation. Researchers are exploring its potential as an intermediate in synthesizing more complex molecules designed to target specific disease pathways.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have allowed for more efficient production of complex heterocycles like 5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine, enabling larger-scale studies and preclinical testing. Techniques such as flow chemistry and microwave-assisted synthesis have been particularly useful in streamlining these processes.

One area of active research is the exploration of thiazole derivatives as antimicrobial agents. The structural motif has been shown to disrupt bacterial cell membranes and interfere with essential metabolic processes. Preliminary studies on derivatives of 5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine have demonstrated promising results in vitro against certain resistant strains of bacteria. These findings underscore the importance of continued investigation into this class of compounds.

The pharmacokinetic properties of 5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amine are also under scrutiny. Understanding how the molecule is absorbed, distributed, metabolized, and excreted (ADME) is critical for determining its suitability as a drug candidate. Computational models combined with experimental data are being used to predict these properties before costly clinical trials are initiated.

In conclusion,5-(hydrazinylmethyl)-N,N,4-trimethyl-1,3-thiazol-2-amineseems poised to play a significant role in future pharmaceutical developments due to its unique structural features and potential biological activities. Continued research into its synthesis, pharmacological effects,and pharmacokinetic profile will be essential for realizing its full therapeutic potential.

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